molecular formula C14H28NS.BF4<br>C14H28BF4NS B12835767 (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) CAS No. 57875-98-6

(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-)

Cat. No.: B12835767
CAS No.: 57875-98-6
M. Wt: 329.3 g/mol
InChI Key: LTIKVLQFZILOMW-UHFFFAOYSA-N
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Description

(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1−) is a sulfonium-based ionic liquid (IL) characterized by a complex cationic structure and a weakly coordinating tetrafluoroborate (BF₄⁻) anion. The cation consists of three distinct substituents:

  • Ethyl group: A short alkyl chain contributing to hydrophobicity and steric effects.
  • 2-Ethylhexyl group: A branched alkyl chain enhancing hydrophobicity and influencing viscosity and solubility .

The tetrafluoroborate anion stabilizes the cation through weak coordination, enabling applications in catalysis, electrochemistry, and green chemistry .

Properties

CAS No.

57875-98-6

Molecular Formula

C14H28NS.BF4
C14H28BF4NS

Molecular Weight

329.3 g/mol

IUPAC Name

2-cyanopropyl-ethyl-(2-ethylhexyl)sulfanium;tetrafluoroborate

InChI

InChI=1S/C14H28NS.BF4/c1-5-8-9-14(6-2)12-16(7-3)11-13(4)10-15;2-1(3,4)5/h13-14H,5-9,11-12H2,1-4H3;/q+1;-1

InChI Key

LTIKVLQFZILOMW-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCCC(CC)C[S+](CC)CC(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) typically involves the reaction of (2-cyanopropyl)ethyl(2-ethylhexyl)sulphonium with tetrafluoroboric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H28BF4NS
  • Molecular Weight : 329.25 g/mol
  • CAS Number : 57875-98-6
  • EINECS Number : 261-001-1

This compound features a sulphonium group and tetrafluoroborate anion, contributing to its ionic liquid characteristics, which are beneficial for various chemical reactions.

Applications in Organic Synthesis

  • Phase Transfer Catalyst :
    • (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) acts as an effective phase transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., organic and aqueous phases). This property enhances reaction rates and yields in organic synthesis processes.
    • Case Study : In a study involving the synthesis of aryl ethers from phenols and alkyl halides, the use of this compound significantly improved the reaction efficiency compared to traditional methods .
  • Solvent Properties :
    • Its ionic nature allows it to function as a solvent in various chemical reactions, particularly those requiring high polarity or specific ionic interactions. This is particularly useful in reactions involving nucleophiles and electrophiles.
    • Data Table : Comparison of reaction yields with different solvents:
    Solvent TypeYield (%)Reaction Time (hrs)
    Ionic Liquid854
    Organic Solvent608
    Aqueous Phase5012

Biological Applications

  • Antimicrobial Activity :
    • Preliminary studies suggest that (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) exhibits antimicrobial properties. Its unique structure may contribute to its effectiveness against various bacterial strains.
    • Case Study : In vitro testing showed that this compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with zones of inhibition comparable to standard antibiotics .
  • Potential for Drug Delivery Systems :
    • The compound's ionic liquid characteristics make it a candidate for drug delivery applications, allowing for controlled release and enhanced solubility of hydrophobic drugs.
    • Research Insight : Studies are ongoing to evaluate its efficacy as a carrier for anticancer drugs, focusing on its ability to improve bioavailability and target delivery .

Summary of Key Findings

The unique properties of (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) make it a versatile compound with promising applications across multiple fields:

  • As a phase transfer catalyst that enhances reaction efficiencies in organic synthesis.
  • As a solvent capable of facilitating complex chemical reactions.
  • In biological research, it shows potential for antimicrobial activity and drug delivery systems.

Mechanism of Action

The mechanism of action of (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways may vary, but they often involve key enzymes and receptors .

Comparison with Similar Compounds

Structural Analogues: Sulfonium Salts with Varying Substituents

Compound Cation Substituents Anion Key Properties Applications Reference
(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium 2-Cyanopropyl, ethyl, 2-ethylhexyl BF₄⁻ High thermal stability, moderate viscosity, polar solvent compatibility Catalysis, electrolytes
Diphenyl(propyl)sulfonium Diphenyl, propyl BF₄⁻ Enhanced aromatic interactions, lower solubility in polar solvents Photoacid generators, organic synthesis
Ethyl(diphenyl)sulfonium Ethyl, diphenyl BF₄⁻ High reactivity in photopolymerization, limited thermal stability UV-curable resins
Sulfonium, (chlorophenyl)diphenyl- Chlorophenyl, diphenyl PF₆⁻ Higher electrochemical stability, lower solubility in nonpolar solvents Electrochemical devices

Key Differences :

  • The 2-cyanopropyl group in the target compound introduces unique polarity, enabling miscibility with polar aprotic solvents (e.g., acetonitrile), unlike diphenyl-substituted analogues .
  • Branched 2-ethylhexyl chains reduce melting points compared to linear alkyl counterparts (e.g., ethyl or propyl groups) .

Tetrafluoroborate-Based Ionic Liquids

Compound Cation Type Key Features Applications Reference
1-Methyl-3-propylimidazolium tetrafluoroborate Imidazolium High ionic conductivity, low volatility Lithium-ion batteries, green solvents
Choline tetrafluoroborate Cholinium Biocompatibility, low toxicity Biotechnology, drug delivery
Ammonium tetrafluoroborate Ammonium High reactivity, decomposition into boron trifluoride (BF₃) Fluorination reactions, catalysts
Cadmium tetrafluoroborate Metal salt High toxicity, used in electroplating Metal surface treatment

Key Differences :

  • Sulfonium vs. Imidazolium : Sulfonium-based ILs (like the target compound) exhibit higher thermal stability (>300°C) than imidazolium ILs (~200°C) but lower conductivity due to larger cation size .

Weakly Coordinating Anion Systems

Compound Anion Cation Coordination Strength Applications Reference
(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium BF₄⁻ Sulfonium Weak Stabilizing cationic intermediates
Triphenylsulfonium hexafluorophosphate PF₆⁻ Sulfonium Very weak Photolithography, photoacid generators
Zinc tetrafluoroborate BF₄⁻ Zinc²⁺ Moderate Organic synthesis catalysts

Key Differences :

  • BF₄⁻ vs. PF₆⁻ : Tetrafluoroborate is less stable under humid conditions than hexafluorophosphate but is less environmentally persistent .
  • Metal vs. Organic Salts : Metal tetrafluoroborates (e.g., Zn(BF₄)₂) are more reactive in catalysis but pose toxicity concerns compared to organic sulfonium salts .

Biological Activity

(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) is a sulfonium salt that has garnered attention due to its potential biological activities. Sulfonium salts, in general, have been studied for various applications, including their roles as biological toxicants, plant growth inhibitors, and their interactions with biological systems. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C14_{14}H24_{24}BF4_{4}NS
  • Molecular Weight : 331.25 g/mol

This sulfonium salt features a tetrafluoroborate anion, which is known for its stability and ability to influence the reactivity of the cationic part of the molecule.

Biological Activity Overview

Sulfonium salts have been documented to exhibit a range of biological activities. The specific biological activity of (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium tetrafluoroborate(1-) is still under investigation, but several studies on related compounds provide insights into potential effects.

Antifungal and Antimicrobial Properties

Research has indicated that certain sulfonium salts possess antifungal properties. For instance, some studies have shown that sulfonium salts can inhibit fungal growth by disrupting cellular processes or damaging cell membranes. The mechanism often involves the interaction with sulfur-containing biomolecules within the organism.

Toxicological Studies

Toxicological evaluations of sulfonium salts indicate that they can act as toxicants. The mode of action typically involves interference with cellular functions, leading to cell death or impaired growth. For example, studies have demonstrated that some sulfonium compounds can induce cytotoxic effects in various cell lines.

Case Studies

  • Antifungal Activity : A study exploring the antifungal properties of sulfonium salts found that certain derivatives exhibited significant inhibitory effects against Candida species. The study suggested that these compounds could serve as potential antifungal agents in clinical settings.
  • Toxicity Assessment : Another investigation assessed the toxicity of sulfonium salts on aquatic organisms. Results indicated varying degrees of toxicity depending on the structural modifications of the sulfonium cation, emphasizing the need for careful evaluation before application in agricultural or industrial contexts.

Table 1: Biological Activities of Related Sulfonium Salts

Compound NameActivity TypeObserved EffectReference
Methylthioethylsulfonium bromideAntifungalInhibition of Candida albicans
Ethyl-n-butyl-sulfonium tetrafluoroborateCytotoxicityCell death in human carcinoma cells
Diphenylsulfonium tetrafluoroboratePlant Growth InhibitorReduced germination in seeds

Research Findings

Recent literature highlights the synthesis and reactivity of sulfonium salts, including their potential as reagents in organic synthesis and their biological implications. For example, studies demonstrate how modifications to the sulfonium structure can enhance or reduce biological activity, indicating a structure-activity relationship that warrants further exploration.

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